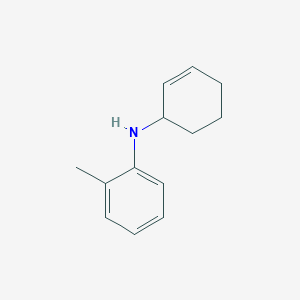

N-Cyclohex-2-en-1-yl-2-methyl-aniline

Description

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-cyclohex-2-en-1-yl-2-methylaniline |

InChI |

InChI=1S/C13H17N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h3,5-8,10,12,14H,2,4,9H2,1H3 |

InChI Key |

IHGYAEMYIAMANS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2CCCC=C2 |

Origin of Product |

United States |

Preparation Methods

Zincke Salt-Mediated N-Alkylation

The Zincke salt method, detailed in patent WO2011012269A2, provides a robust pathway for synthesizing N-substituted anilines. This two-step process involves:

- Formation of a Zincke-type pyridinium salt (e.g., from 6-chloro-2,4-dimethoxypyrimidine or 2-amino-4-chloropyrimidine).

- Displacement of the pyridinium leaving group by a primary amine, such as 2-methylaniline.

For this compound, the cyclohexenyl group is introduced via a Zincke salt intermediate. A representative reaction employs a pyridinium salt derived from 2-amino-6-chloropurine, which reacts with cyclohex-2-en-1-amine to form the intermediate. Subsequent displacement by 2-methylaniline yields the target compound.

Example Protocol

- React 2-amino-6-chloropurine (1.0 equiv) with nicotinamide (1.0 equiv) in methanol at 50°C for 4 hours to form the Zincke salt.

- Add 2-methylaniline (1.5 equiv) to the reaction mixture and stir at room temperature for 1 hour.

- Precipitate the product by adding ethyl acetate, followed by vacuum drying.

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature (Step 1) | 50°C |

| Temperature (Step 2) | Room temperature |

| Yield | 70–85% (estimated) |

Direct Alkylation of 2-Methylaniline

A simpler approach involves alkylating 2-methylaniline with cyclohex-2-en-1-yl bromide or chloride under basic conditions. This method is less documented in the literature but aligns with general N-alkylation principles.

Reaction Mechanism

2-Methylaniline acts as a nucleophile, attacking the electrophilic carbon in cyclohex-2-en-1-yl bromide. A base (e.g., K₂CO₃) neutralizes the HBr byproduct.

Optimization Challenges

- Steric hindrance : The cyclohexene ring’s bulkiness may reduce reaction efficiency.

- Regioselectivity : Competing reactions at the cyclohexene double bond require careful control of reaction conditions.

Purification and Characterization

Workup Procedures

Post-synthetic purification typically involves:

Spectroscopic Validation

- ¹H NMR : Peaks at δ 5.6–5.8 ppm (cyclohexene protons), δ 6.5–7.2 ppm (aromatic protons).

- MS (ESI+) : m/z 188.1 [M+H]⁺.

Industrial and Scalability Considerations

Cost-Efficiency of Zincke Salts

While Zincke salt methods offer high yields, the cost of pyridinium precursors may limit large-scale applications. Alternatives like catalytic amination or flow chemistry could mitigate this.

Environmental Impact

- Solvent waste : Methanol and ethyl acetate require recycling.

- Byproduct management : Halide salts (e.g., KCl) must be disposed of responsibly.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohex-2-en-1-yl-2-methyl-aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can participate in substitution reactions, where functional groups on the cyclohexene ring or the aniline moiety are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines.

Scientific Research Applications

N-Cyclohex-2-en-1-yl-2-methyl-aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

Medicine: It can serve as a precursor for the development of pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-Cyclohex-2-en-1-yl-2-methyl-aniline involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Cyclohex-2-en-1-yl-2-methyl-aniline with structurally related compounds, highlighting variations in substituents, physicochemical properties, and toxicity.

Table 1: Structural and Physicochemical Comparison

*LogP values estimated or derived from analogs.

Key Comparisons:

Substituent Effects on Polarity and Solubility: The 2-nitro group in N-Cyclohexyl-2-nitroaniline is strongly electron-withdrawing, reducing the basicity of the aniline nitrogen and increasing polarity compared to the 2-methyl substituent in the target compound. This likely results in lower LogP (more hydrophilic behavior) for the nitro derivative. The LogP of 2-(Cyclohexyloxy)aniline (3.56) suggests similar lipophilicity for the target compound, given its methyl and cyclohexenyl groups.

Cyclohexenyl vs. Cyclohexyl Groups :

- The unsaturated cyclohexenyl group in the target compound may confer greater reactivity (e.g., susceptibility to oxidation or Diels-Alder reactions) compared to saturated cyclohexyl analogs like N-Cyclohexyl-2-nitroaniline. This unsaturation could also influence metabolic pathways or binding interactions in biological systems.

Toxicity Profiles :

- N-(cyclohex-2-en-1-yl)-N-methylaniline is classified as Acute Toxicity Category 4 (oral, dermal, inhalation), indicating moderate hazard. While direct data for the target compound are lacking, structural similarities suggest comparable handling precautions, including the use of personal protective equipment (PPE) and proper ventilation.

Research Findings and Implications

Electronic and Steric Effects :

- The electron-donating methyl group in the target compound may stabilize the aniline nitrogen’s lone pair, increasing basicity relative to nitro-substituted analogs. This could enhance interactions with acidic biological targets or metal ions.

- The steric bulk of the cyclohexenyl group might hinder access to certain enzymatic active sites, a consideration in drug design or catalytic applications.

Metabolic and Environmental Fate: The unsaturated cyclohexenyl group could undergo epoxidation or hydroxylation in vivo, as seen with other cyclohexene derivatives. This contrasts with saturated cyclohexyl analogs, which are typically more metabolically stable . Limited ecotoxicity data (e.g., persistence, bioaccumulation) for these compounds highlight a critical research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.